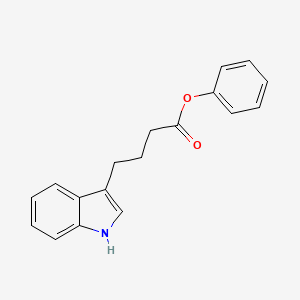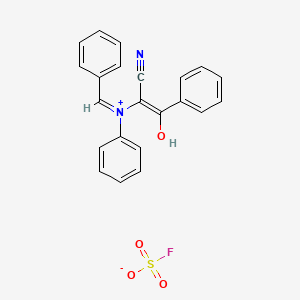![molecular formula C24H34O2 B14469369 [1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)- CAS No. 72621-20-6](/img/structure/B14469369.png)
[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)-: is an organic compound that belongs to the biphenyl family It is characterized by the presence of a biphenyl core with a hydroxyl group at the 4-position and a dodecyloxy group at the 4’-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- typically involves the reaction of 4-hydroxybiphenyl with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding biphenyl derivative. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyloxy group can be replaced by other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophilic bases like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Biphenyl derivatives with reduced functional groups.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of liquid crystals and other advanced materials .
Biology: The compound has potential applications in biological research, particularly in the study of cell membranes and lipid interactions. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in membrane studies.
Medicine: In medicine, derivatives of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry: Industrially, the compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its ability to modify surface properties makes it valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the dodecyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
4-Dodecyloxybenzoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
Biphenyl: The parent compound without any substituents.
4’-Dodecyloxy-[1,1’-biphenyl]-4-carbonitrile: Similar structure with a nitrile group instead of a hydroxyl group.
Uniqueness: [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- is unique due to the presence of both a hydroxyl group and a long alkyl chain. This combination imparts amphiphilic properties, making it versatile for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
72621-20-6 |
|---|---|
Fórmula molecular |
C24H34O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
4-(4-dodecoxyphenyl)phenol |
InChI |
InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-20-26-24-18-14-22(15-19-24)21-12-16-23(25)17-13-21/h12-19,25H,2-11,20H2,1H3 |
Clave InChI |
LXYUOKHJMJQXCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


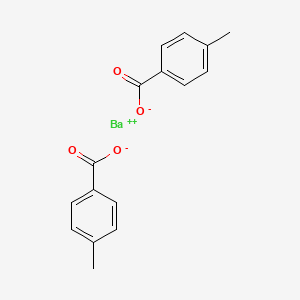
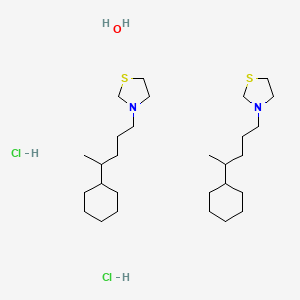
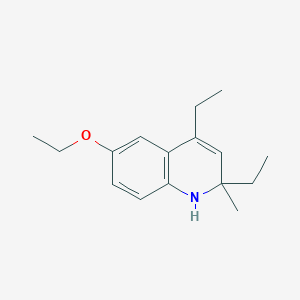
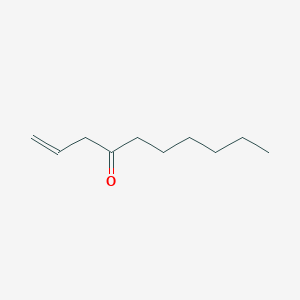
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)


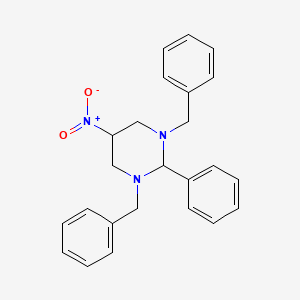
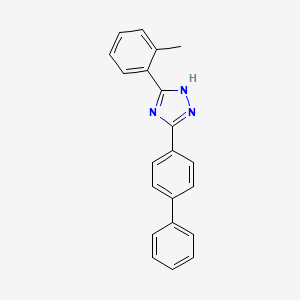


![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
